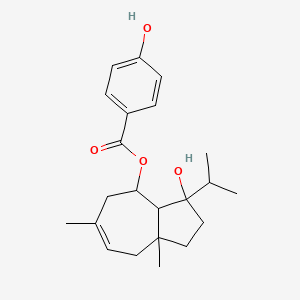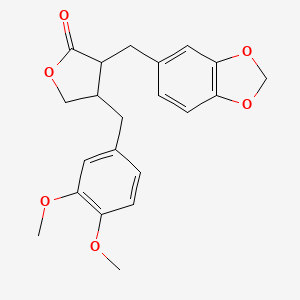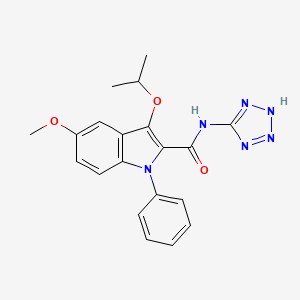
5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been used as a research chemical, but its use as a recreational drug has been associated with numerous adverse effects, including addiction, respiratory depression, and death. In
Mechanism Of Action
5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide acts as a mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptors in the brain and spinal cord. This activation leads to the release of endogenous opioids, such as endorphins and enkephalins, which produce pain relief and feelings of euphoria. However, the activation of mu-opioid receptors also leads to numerous side effects, including respiratory depression, sedation, and addiction.
Biochemical And Physiological Effects
5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide produces a range of biochemical and physiological effects, including pain relief, sedation, and feelings of euphoria. It also causes respiratory depression, which can be life-threatening in high doses. 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide has a relatively short half-life, which means its effects wear off quickly. This can lead to a cycle of repeated dosing, which increases the risk of addiction and overdose.
Advantages And Limitations For Lab Experiments
5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide has several advantages for lab experiments, including its low cost and ease of synthesis. It has also been shown to have analgesic effects similar to morphine, but with a lower risk of respiratory depression and addiction. However, its use as a research chemical is limited by its association with adverse effects, including addiction, respiratory depression, and death.
Future Directions
There are several future directions for research on 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide, including its potential use as a pain reliever and as a treatment for opioid addiction. Further studies are needed to determine the safety and efficacy of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide, as well as its potential for abuse and addiction. Additionally, research on the structure-activity relationship of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide may lead to the development of safer and more effective opioid analgesics.
Conclusion
In conclusion, 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide is a synthetic opioid analgesic that has been used as a research chemical. Its synthesis method is relatively straightforward, and it has been studied for its potential use as a pain reliever and as a treatment for opioid addiction. 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide acts as a mu-opioid receptor agonist, producing pain relief, sedation, and feelings of euphoria. However, its use is limited by its association with adverse effects, including addiction, respiratory depression, and death. Further research is needed to determine the safety and efficacy of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide involves the reaction of 5-methoxy-1H-indole-2-carboxylic acid with 1-methylethoxyamine and sodium hydride in tetrahydrofuran. The resulting product is then reacted with tetrazole and acetic anhydride to yield 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide. The synthesis of 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide is relatively straightforward and can be completed in a few steps, making it an attractive target for research.
Scientific Research Applications
5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide has been used as a research chemical in various studies, including its use as a pain reliever and as a treatment for opioid addiction. In one study, 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide was found to have analgesic effects similar to morphine, but with a lower risk of respiratory depression and addiction. In another study, 5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide was found to reduce opioid withdrawal symptoms in rats, suggesting its potential as a treatment for opioid addiction.
properties
IUPAC Name |
5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20/h4-12H,1-3H3,(H2,21,22,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTSIWRGXIZEOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-2H-tetrazol-5-yl-1H-indole-2-carboxamide | |
CAS RN |
104961-19-5 |
Source


|
| Record name | CI-949 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104961195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-949 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61MHX09INL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

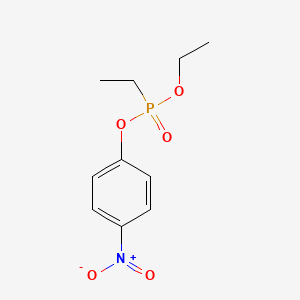
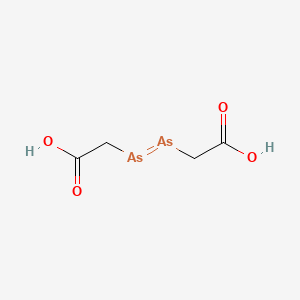
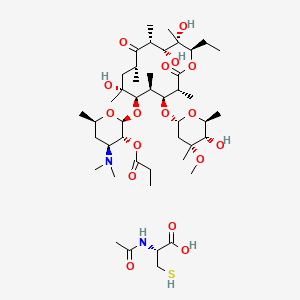
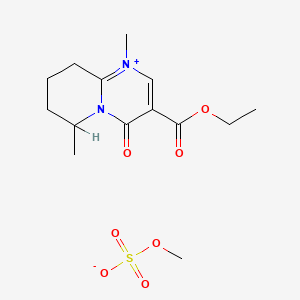
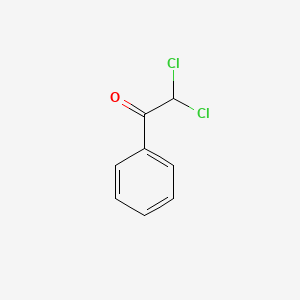



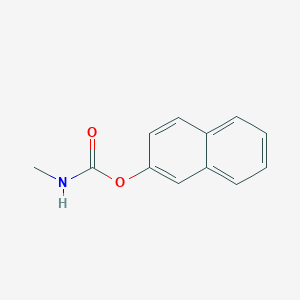
![(5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol](/img/structure/B1214470.png)
![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)
